Tamatinib

Description

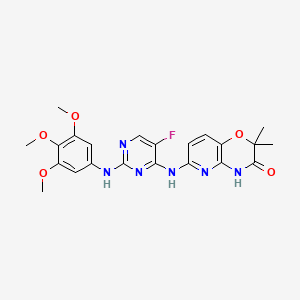

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O5/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQJBCNYHBUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458939 | |

| Record name | 6-{[5-Fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino}-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841290-80-0 | |

| Record name | 6-[[5-Fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841290-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{[5-Fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino}-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3A285J2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Tamatinib R406 Action

Selective Inhibition of Spleen Tyrosine Kinase (Syk) Activity

The primary molecular target of tamatinib is spleen tyrosine kinase (Syk). drugbank.commedkoo.commedkoo.com Syk is a cytosolic protein kinase that plays a critical role in the signaling cascades initiated by immunoreceptors, including Fc receptors and B-cell receptors. drugbank.com

This compound functions as an ATP-competitive inhibitor of Syk. medkoo.commedkoo.comresearchgate.netinvivogen.comguidetopharmacology.orginvivochem.com It binds reversibly to the ATP-binding pocket of the Syk enzyme with high affinity. drugbank.commedkoo.commedkoo.com Research has determined a Ki value of 30 nM for the ATP-competitive inhibition of Syk by R406. drugbank.commedkoo.commedkoo.cominvivochem.comnih.gov This binding prevents ATP from accessing the active site, thereby inhibiting Syk's kinase activity. invivogen.com

While Syk is the primary target, R406 has also demonstrated inhibitory activity against other kinases, although generally with lower potency compared to Syk. invivochem.comnih.gov Studies have indicated that R406 can inhibit kinases such as Lyn and Lck, which are involved in the initial phosphorylation events upstream of Syk in some receptor signaling pathways. drugbank.com Additionally, R406 has been cited as an inhibitor of FLT3 and RET tyrosine kinases. invivogen.com Further profiling has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR)-1, VEGFR-2, proto-oncogene tyrosine-protein kinase SRC, and tyrosine-protein kinase KIT. nih.gov While R406 shows selectivity outside the kinase domain, it can bind to multiple protein kinases at therapeutically relevant concentrations. nih.govnih.gov

A summary of reported kinase inhibition by R406 is presented in the table below:

| Kinase Target | Reported Inhibition/Activity | Reference(s) |

| Syk | Potent ATP-competitive inhibitor (Ki = 30 nM, IC50 = 41 nM) | drugbank.commedkoo.commedkoo.comresearchgate.netinvivogen.comguidetopharmacology.orginvivochem.comnih.gov |

| Lyn | Inhibitory activity reported | drugbank.com |

| Lck | Inhibitory activity reported | drugbank.com |

| FLT3 | Inhibitory activity reported (5-fold less potent than Syk) | invivogen.cominvivochem.com |

| RET | Inhibitory activity reported | invivogen.com |

| VEGFR-1 | Inhibitory effects reported | nih.gov |

| VEGFR-2 | Inhibitory effects reported | nih.gov |

| SRC | Inhibitory effects reported | nih.gov |

| KIT | Inhibitory effects reported | nih.gov |

| p38 MAPK | Inhibition of phosphorylation reported in senescent cells | nih.gov |

| FAK | Inhibition of phosphorylation reported in senescent cells | nih.gov |

Modulation of Proximal and Distal Signaling Pathways

Inhibition of Syk by this compound leads to the modulation of various downstream signaling pathways crucial for immune cell function. tandfonline.comtandfonline.comdrugbank.com

Syk is an essential component of B-cell receptor (BCR) signaling. medkoo.comresearchgate.netnih.govwikipedia.org Upon BCR activation, Syk is recruited and activated, leading to a cascade of downstream events necessary for B-cell activation, proliferation, and survival. drugbank.comnih.gov R406 effectively blocks BCR-mediated activation of B lymphocytes. ncats.iomedkoo.comresearchgate.netinvivochem.com Preclinical studies have shown that fosthis compound (B613848), the prodrug of R406, can inhibit BCR signaling and reduce the growth and/or survival of malignant B-cells in vivo. nih.gov R406 has been shown to inhibit the phosphorylation of B-cell linker protein/SLP65 in B cells, a key downstream event in BCR signaling. medkoo.commedkoo.cominvivochem.com Inhibition of Syk by R406 also abrogated the induction of chemokines like CCL3 and CCL4, which are triggered by BCR activation in chronic lymphocytic leukemia (CLL) cells. researchgate.net

Syk plays a critical role in signal transduction initiated by Fc-activating receptors, including Fc epsilon R (FcεR) and Fc gamma R (FcγR). medkoo.comresearchgate.netnih.govwikipedia.org These receptors are involved in mediating immune responses such as degranulation, cytokine production, and phagocytosis. tandfonline.comdrugbank.com R406 potently inhibits signal transduction of Fc-activating receptors. tandfonline.comncats.iodrugbank.commedkoo.comresearchgate.net It has been shown to inhibit Syk-mediated IgE- and IgG-mediated activation of FcR signaling and FcεR- and FcγR-dependent responses in various cell types. tandfonline.comtandfonline.com This includes the inhibition of degranulation, cytokine production, and FcR-mediated antigen internalization in mast cells, TNF-α production induced by FcγR-cross-linking in macrophages, anti-IgG-induced oxidative burst in TNFα-primed neutrophils, and FcγR-dependent arachidonic acid release in dendritic cells in response to immune complexes. tandfonline.comtandfonline.com R406 blocks Syk-dependent FcR-mediated activation of monocytes/macrophages and neutrophils. ncats.iomedkoo.comresearchgate.netinvivochem.com

Inhibition of Syk by R406 leads to the inhibition of several downstream phosphorylation events within the Syk pathway. tandfonline.comtandfonline.com This includes the inhibition of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1), Akt/Protein Kinase B (Akt/PKB), Extracellular signal-regulated kinases (Erk), p38 Mitogen-Activated Protein Kinase (p38), and Jun N-terminal kinases (JNK). tandfonline.comtandfonline.comwikipedia.org These molecules are involved in diverse cellular processes including cell survival, proliferation, differentiation, and inflammatory responses. tandfonline.comdrugbank.com Specifically, R406 inhibits the phosphorylation of LAT (Y191), a molecule downstream of Syk, while not affecting the phosphorylation of Syk (Y352) and Lyn-dependent phosphorylation of ITAM, further supporting its direct inhibitory effect on Syk kinase activity. nih.gov

The downstream signaling molecules inhibited by R406 via Syk are summarized below:

| Downstream Target | Effect of R406 Inhibition | Reference(s) |

| PLCγ1 | Inhibition of phosphorylation | tandfonline.comtandfonline.comwikipedia.org |

| Akt/PKB | Inhibition of phosphorylation | tandfonline.comtandfonline.comwikipedia.org |

| Erk | Inhibition of phosphorylation | tandfonline.comtandfonline.comwikipedia.org |

| p38 | Inhibition of phosphorylation | tandfonline.comtandfonline.comwikipedia.org |

| JNK | Inhibition of phosphorylation | tandfonline.comtandfonline.comwikipedia.org |

Impact on Immune Cell Effector Functions

This compound's inhibition of Syk significantly impacts the effector functions of several immune cell types involved in inflammatory and autoimmune responses patsnap.comcellagentech.comncats.iomhmedical.com.

Mast Cell Degranulation and Cytokine Production Modulation

This compound (R406) is a potent inhibitor of FcεRI-dependent mast cell activation medkoo.comnih.govnih.govcaymanchem.com. Activation of mast cells through FcεRI, typically by IgE and antigen, leads to degranulation and the release of pre-stored mediators, as well as the production and release of various cytokines and chemokines nih.govfrontiersin.orgnih.gov. R406 has been shown to inhibit both IgE- and IgG-mediated activation of Fc receptor signaling in mast cells tandfonline.commedkoo.comnih.gov.

Studies have demonstrated that R406 suppresses mast cell degranulation in a dose-dependent manner nih.gov. This is evidenced by the inhibition of the release of markers of degranulation, such as [3H]-serotonin nih.gov. Furthermore, R406 inhibits the production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-2, IL-6, IL-8, IL-13, and GM-CSF, from activated mast cells drugbank.comtandfonline.comselleckchem.comnih.gov. The inhibitory effect on cytokine production is also dose-dependent nih.gov.

The primary mechanism behind these effects is the inhibition of Syk, which is crucial for the downstream signaling events following FcεRI aggregation that lead to degranulation and cytokine production nih.govnih.gov. R406 inhibits the phosphorylation of Syk substrates like LAT, which is essential for the subsequent activation of signaling pathways leading to these mast cell responses medkoo.comnih.govmedchemexpress.comnih.govnih.gov.

Here is a table summarizing the impact of R406 on mast cell effector functions:

| Effector Function | Stimulus | Impact of R406 | Key Mediators/Markers Inhibited |

| Degranulation | IgE/Antigen, IgG | Inhibited | [3H]-serotonin, LTB4 |

| Cytokine Production | IgE/Antigen | Inhibited | TNF-α, IL-2, IL-6, IL-8, IL-13, GM-CSF, Leukotriene C4 drugbank.comtandfonline.comselleckchem.comnih.gov |

| Fc Receptor Signaling | IgE, IgG | Inhibited | Phosphorylation of Syk substrates (e.g., LAT) medkoo.comnih.govmedchemexpress.comnih.govnih.gov |

Neutrophil Oxidative Burst and Dendritic Cell Activity

Neutrophils are key players in the innate immune response, and their activation, including the oxidative burst, can be triggered by FcγR signaling patsnap.comcellagentech.comncats.io. Dendritic cells (DCs) are crucial for initiating adaptive immune responses through antigen presentation and T cell activation oup.comnih.gov. Syk plays a role in the activation of both cell types patsnap.comdrugbank.comcellagentech.comncats.io.

This compound (R406) has been shown to block Syk-dependent FcR-mediated activation of neutrophils nih.govcellagentech.comncats.ioallgenbio.com. In vitro studies have demonstrated that R406 inhibits the anti-IgG-induced oxidative burst in TNFα-primed neutrophils tandfonline.com. This suggests that R406 can modulate neutrophil inflammatory responses mediated by FcγR signaling tandfonline.com. Some research indicates that R406 does not adversely affect neutrophil function in innate immune responses, including oxidative burst, potentially due to redundant pathways drugbank.comresearchgate.net. However, other studies explicitly show inhibition of the oxidative burst tandfonline.com.

Regarding dendritic cells, inhibition of Syk by R406 has been shown to suppress both dendritic cell maturation and antigen presentation drugbank.com. R406 can inhibit FcγR-dependent arachidonic acid release in dendritic cells in response to immune complexes tandfonline.com. Furthermore, R406 has been reported to reduce the release of certain cytokines, such as IL-10, IL-12, and IL-13, by immune complex-pulsed dendritic cells caymanchem.com. In vitro studies also suggest that R406 reduces the interaction between immune complex-activated DCs and CD4+ T cells, leading to diminished T cell proliferation and reduced production of inflammatory cytokines like IFN-γ and IL-17 oup.comnih.gov. However, in vivo studies in mice have not always shown a reduction in antigen-specific CD4+ T cell proliferation oup.com.

Here is a table summarizing the reported effects of R406 on neutrophil and dendritic cell functions:

| Cell Type | Effector Function | Stimulus | Impact of R406 | Key Mediators/Processes Inhibited |

| Neutrophils | Oxidative Burst | FcγR activation (anti-IgG in TNFα-primed cells) | Inhibited | Reactive oxygen species production tandfonline.com |

| Dendritic Cells | Maturation and Antigen Presentation | Fc Receptor signaling | Suppressed | Processes involved in T cell activation drugbank.comoup.comnih.gov |

| Dendritic Cells | Arachidonic Acid Release | Immune Complexes | Inhibited | Arachidonic acid pathway tandfonline.com |

| Dendritic Cells | Cytokine Production | Immune Complexes | Reduced | IL-10, IL-12, IL-13, IFN-γ, IL-17 (in DC-T cell co-culture) caymanchem.comoup.comnih.gov |

| Dendritic Cells | Interaction with T cells | Immune Complexes | Reduced | Area and duration of cellular interactions (in vitro) oup.comnih.gov |

Preclinical Research and Disease Model Investigations of Tamatinib R406

Evaluation in Autoimmune and Inflammatory Disease Models

Tamatinib's role as a Syk inhibitor makes it a candidate for treating diseases driven by aberrant immune responses. Its efficacy has been evaluated in several preclinical models of autoimmunity and inflammation.

Chronic Immune Thrombocytopenia Pathophysiology

Chronic Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the destruction of antibody-coated platelets by phagocytic cells, primarily macrophages in the spleen. The signaling for this destruction process is heavily dependent on the engagement of Fc gamma receptors (FcγR) on macrophages.

Preclinical investigations have established that Syk is a critical component of the intracellular signaling cascade initiated by FcγR activation. By competitively inhibiting the ATP-binding pocket of Syk, this compound (R406) effectively blocks this signaling pathway. invivogen.comnih.gov This disruption prevents the activation of downstream processes necessary for phagocytosis. In preclinical models of ITP, the administration of a Syk inhibitor demonstrated the ability to block the loss of platelets induced by antibodies against platelet integrins. nih.gov The mechanism involves inhibiting macrophage activation upon binding to opsonized platelets, thereby preventing platelet clearance and destruction. nih.gov

Table 1: Preclinical Findings for this compound (R406) in Immune Thrombocytopenia Models

| Finding | Mechanism of Action | Preclinical Observation |

|---|

Rheumatoid Arthritis and Inflammatory Joint Disease

Rheumatoid arthritis (RA) is an autoimmune disease where immune complexes, composed of autoantibodies and self-antigens, deposit in the joints, leading to inflammation, synovitis, and eventual destruction of cartilage and bone. FcγR signaling in various immune cells, including macrophages and mast cells, is a key driver of this inflammatory process.

Preclinical studies in animal models of arthritis, such as collagen-induced arthritis (CIA) and antibody-induced arthritis, have demonstrated the therapeutic potential of this compound. nih.govfrontiersin.org In these models, administration of R406 led to a significant reduction in clinical signs of arthritis, including paw swelling and inflammation. nih.govfrontiersin.org Histopathological analysis revealed that this compound treatment suppressed synovitis, pannus formation, and bone erosions. nih.gov The therapeutic effect is attributed to the inhibition of Syk-dependent Fc receptor signaling, which in turn reduces the activation of inflammatory cells and the release of pro-inflammatory mediators within the joint. invivogen.comnih.gov

Table 2: Preclinical Findings for this compound (R406) in Arthritis Models

| Model Type | Key Pathological Feature | Effect of R406 |

|---|---|---|

| Collagen-Induced Arthritis | Inflammation, Pannus Formation, Bone Erosion | Reduced clinical arthritis scores and suppressed joint destruction. nih.gov |

| K/BxN Serum Transfer Arthritis | Antibody-mediated joint inflammation | Attenuated autoantibody-induced arthritis. invivogen.com |

Glomerulonephritis and Renal Pathologies

Certain forms of glomerulonephritis, particularly lupus nephritis, are driven by the deposition of immune complexes in the glomeruli of the kidneys, leading to inflammation and renal damage. The production of pathogenic autoantibodies by B-cells is a central element in this process.

Preclinical research in murine models of lupus has identified a role for Syk in the signaling pathways that lead to the production of these autoantibodies. Specifically, studies have shown that B1a cells are a significant source of anti-phosphatidylserine (PS) IgG autoantibodies, which contribute to the development of lupus nephritis. The activation of these B-cells and subsequent antibody secretion were found to be dependent on Toll-like receptor (TLR) and Syk signaling. In in-vitro experiments using B1a cells from lupus-prone mice, treatment with this compound (R406) completely abrogated the chromatin-induced secretion of pathogenic PS-specific IgG. This suggests that by inhibiting Syk, this compound can block a critical step in the production of autoantibodies that cause renal pathology in lupus.

Bronchial Asthma and Airway Hyperresponsiveness

Allergic asthma is characterized by airway inflammation, mucus production, and airway hyperresponsiveness, often triggered by allergens. A key initiating event is the cross-linking of IgE antibodies bound to Fc epsilon receptors (FcεRI) on the surface of mast cells, leading to degranulation and the release of inflammatory mediators.

The signaling cascade initiated by FcεRI cross-linking is critically dependent on Syk. Preclinical in-vitro studies using human mast cells (CHMC) have shown that this compound (R406) is a potent inhibitor of this process. researchgate.net Treatment with R406 blocked the anti-IgE-induced degranulation of mast cells, as measured by the release of tryptase. researchgate.net Furthermore, R406 inhibited the production and release of other key inflammatory mediators, including leukotriene C4 (LTC4) and various cytokines and chemokines such as TNF, IL-8, and GM-CSF. researchgate.net These findings demonstrate that this compound can directly inhibit the activation of mast cells, a central event in the pathophysiology of allergic asthma.

Therapeutic Efficacy in Hematological Malignancy Models

The B-cell receptor (BCR) signaling pathway is essential for the survival and proliferation of normal and malignant B-cells. Syk is a central molecule in this pathway, making it an attractive therapeutic target for B-cell malignancies.

B-Cell Lymphomas, Including Non-Hodgkin Lymphoma and Diffuse Large B-Cell Lymphoma

In many B-cell lymphomas, including subtypes of Diffuse Large B-Cell Lymphoma (DLBCL), malignant cells exhibit chronic active BCR signaling, which promotes their survival and proliferation. This dependence on BCR signaling represents a therapeutic vulnerability.

Preclinical studies have established that Syk-dependent tonic BCR signaling is a rational treatment target in DLBCL. invivogen.com Inhibition of Syk has been shown to induce significant apoptosis in cancer cells that display Syk over-expression or are dependent on BCR signaling. invivogen.com In studies using patient-derived xenograft (PDX) models of DLBCL, which faithfully recapitulate the heterogeneity of the human disease, inhibition of Syk proved effective. confex.comnih.gov Specifically, treatment with a selective Syk inhibitor significantly decreased the proliferation of BCR-subtype DLBCLs, while having no effect on non-BCR-type models. confex.com These preclinical findings highlight the efficacy of targeting the Syk pathway in molecularly defined subsets of B-cell lymphomas. invivogen.comresearchgate.net

Table 3: Preclinical Findings for this compound (R406) in B-Cell Lymphoma Models

| Model Type | Mechanism of Action | Therapeutic Effect |

|---|---|---|

| DLBCL Cell Lines | Inhibition of Syk-dependent tonic BCR signaling. invivogen.com | Induction of apoptosis in BCR-dependent cells. invivogen.com |

Chronic Lymphocytic Leukemia Cell Survival and Microenvironment Interaction

This compound (R406), the active metabolite of Fosthis compound (B613848), has been shown to counteract the pro-survival signals that Chronic Lymphocytic Leukemia (CLL) cells receive from their microenvironment. In preclinical studies, R406 has demonstrated the ability to induce apoptosis in CLL cells by disrupting crucial signaling pathways. nih.gov

Interactions within the tumor microenvironment, such as through the B-cell antigen receptor (BCR), are critical for the survival and proliferation of CLL cells. Research indicates that R406 can abrogate the pro-survival effects stimulated by the BCR. nih.gov This disruption of BCR signaling is a key mechanism of action. Furthermore, this compound has been observed to impair the activation and proliferation of T cells from CLL patients, which can also play a role in the tumor microenvironment. nih.govnih.gov Studies have shown that R406 can effectively induce apoptosis in CLL cells, thereby undermining the protective effects conferred by the microenvironment. nih.gov

Table 1: Effect of this compound (R406) on CLL Cell Viability This table is interactive. You can sort and filter the data.

| Condition | Time Point | Cell Type | Effect | Reference |

|---|---|---|---|---|

| R406 Treatment | 24-48 hours | CLL Cells | Induces apoptosis | nih.gov |

| BCR Stimulation | 24-48 hours | CLL Cells | Promotes survival | nih.gov |

| R406 + BCR Stimulation | 24-48 hours | CLL Cells | Abrogates pro-survival effect | nih.gov |

| R406 Treatment | Not Specified | Patient-derived Leukemic B cells | Induces apoptosis | nih.gov |

Leukemia and Oncogene-Driven Proliferation

The therapeutic action of this compound in leukemia is primarily linked to its inhibition of spleen tyrosine kinase (Syk), a critical component in oncogenic signaling pathways. In malignancies like CLL, the proliferation and survival of cancer cells are heavily dependent on signals from the B-cell receptor (BCR), a pathway where Syk is a pivotal kinase. nih.gov

This compound (R406) functions as an ATP-competitive inhibitor of Syk. nih.gov By blocking Syk, it effectively disrupts downstream signaling cascades that promote cell survival and proliferation. This inhibition has been shown to successfully induce apoptosis in CLL cells in preclinical models. nih.gov The reliance of these leukemic cells on the BCR pathway makes Syk a key therapeutic target, and its inhibition by this compound represents a targeted approach to counteracting oncogene-driven proliferation in this context. nih.govnih.gov

Investigation in Solid Tumor Models

While research into this compound for solid tumors is not as extensive as for hematological cancers, specific studies have explored its effects in models of glioma.

Breast Cancer Metastasis and Apoptosis Induction

Information regarding the specific investigation of this compound (R406) in the context of breast cancer metastasis and apoptosis induction is limited in published preclinical research. The role of its target, Syk, has been debated in breast cancer, with some studies suggesting it may act as a tumor suppressor, complicating the rationale for using an inhibitor. nih.govoncotarget.comoncotarget.com While the active metabolite of Fosthis compound (R406) was shown to reduce viability in one breast cancer cell line, this was attributed to off-target effects on TAM kinases, and the study did not focus on metastasis or apoptosis mechanisms related to Syk inhibition. spandidos-publications.com

Glioma Stem Cell Apoptosis Mechanisms

This compound (R406) has been identified as a potent agent against glioma stem cells (GSCs), which are critical for the initiation and chemoresistance of glioblastoma multiforme (GBM). nih.govnih.gov R406 demonstrates significant cytotoxicity against GSCs while sparing normal neural stem cells. nih.gov

The primary mechanism involves inducing a metabolic shift in GSCs from glycolysis towards oxidative phosphorylation (OXPHOS). This metabolic reprogramming leads to the excessive production of reactive oxygen species (ROS), which in turn triggers apoptosis. nih.govnih.gov Mechanistically, the anti-GSC effect of R406 is achieved through the disruption of the Syk/PI3K signaling pathway in Syk-positive GSCs and the PI3K/Akt pathway in Syk-negative GSCs. nih.govnih.gov This indicates that this compound can effectively induce apoptosis in glioma stem cells through both Syk-dependent and independent mechanisms. nih.gov

Table 2: Effects of this compound (R406) on Glioma Stem Cells (GSCs) This table is interactive. You can sort and filter the data.

| Effect | Mechanism | Cell Type | Result | Reference |

|---|---|---|---|---|

| Inhibition of Neurosphere Formation | - | GSCs | Significantly inhibited | nih.gov |

| Apoptosis Induction | Metabolic shift (Glycolysis to OXPHOS), ROS production | GSCs | Apoptosis triggered | nih.govnih.gov |

| Disruption of Signaling (Syk-positive) | Inhibition of Syk/PI3K pathway | Syk-positive GSCs | Anti-GSC effect | nih.gov |

| Disruption of Signaling (Syk-negative) | Inhibition of PI3K/Akt pathway | Syk-negative GSCs | Anti-GSC effect | nih.gov |

Hepatocellular Carcinoma Target Engagement

Direct preclinical investigations of this compound (R406) for target engagement in hepatocellular carcinoma (HCC) models are not widely documented. While some studies have shown that R406 can attenuate alcohol-induced liver disease and fibrosis—conditions that can precede HCC—its role in established HCC is less clear. nih.gov The role of Syk in HCC is complex and sometimes contradictory, with some evidence suggesting a tumor-suppressive function, which would argue against the use of an inhibitor. nih.gov

Oral Squamous Cell Carcinoma Growth and Metastasis

The role of this compound (R406) in oral squamous cell carcinoma (OSCC) has not been a significant focus of preclinical research. The function of its target, Syk, in OSCC is a subject of debate, with different studies suggesting it can act as either a tumor suppressor or an oncogene. nih.govnih.gov While other Syk inhibitors have been studied in OSCC models, specific data on this compound's effect on the growth and metastasis of these cancer cells is lacking in the available literature. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | R406 |

| Fosthis compound | R788 |

| Piceatannol | - |

| Sorafenib | - |

| Lenvatinib | - |

| Dasatinib | - |

| Tamoxifen | TAM |

| Imatinib | - |

| Trametinib | - |

| Entospletinib | GS-9973 |

| ZSTK474 | - |

| Paclitaxel (B517696) | - |

| Capecitabine | - |

| Ibrutinib | - |

| Idelalisib | - |

| Rituximab | - |

Role in Cellular Senescence and Senolytic Applications

This compound (R406) has been identified as a novel senolytic agent, a class of molecules that selectively induce death in senescent cells. nih.govnih.gov Research has focused on its ability to target and eliminate these cells, which accumulate with age and contribute to various age-related pathologies.

Selective Cytotoxicity in Senescent Cells

This compound (R406) demonstrates a notable selective toxicity against senescent cells while sparing healthy, non-senescent cells. nih.gov This selectivity was discovered through high-throughput screening using a replicative senescence model of human diploid fibroblasts (HDFs). nih.govaging-us.com In this model, this compound effectively reduced the viability of senescent HDFs in a dose-dependent manner. nih.gov Conversely, non-senescent fibroblasts treated with this compound only exhibited slightly delayed cell growth, highlighting the compound's specific action on the senescent cell population. nih.gov

The senolytic effect of this compound is not limited to replicative senescence. It has also been shown to inhibit cell viability in models of stress-induced senescence. nih.gov Human dermal fibroblasts driven into senescence by etoposide (B1684455) (a DNA-damaging agent) or hydrogen peroxide (an inducer of oxidative stress) showed a dose-dependent decrease in viability when treated with R406. nih.gov This suggests that this compound's cytotoxic effects are applicable across various triggers of cellular senescence. nih.gov Further confirmation of its selective cytotoxicity was demonstrated through Hoechst 33342 staining, which showed reduced fluorescence levels specifically in senescent HDFs treated with R406, corroborating the findings from cell viability assays. nih.gov

| Cell Type | Condition | Effect of this compound (R406) | Reference |

|---|---|---|---|

| Human Dermal Fibroblasts (HDFs) | Replicative Senescence | Dose-dependent decrease in cell viability and number. | nih.gov |

| Human Dermal Fibroblasts (HDFs) | Non-Senescent (Proliferating) | Slightly delayed cell growth; minimal impact on viability. | nih.gov |

| Human Dermal Fibroblasts (HDFs) | Stress-Induced Senescence (Etoposide) | Dose-dependent inhibition of cell viability. | nih.gov |

| Human Dermal Fibroblasts (HDFs) | Stress-Induced Senescence (H2O2) | Dose-dependent inhibition of cell viability. | nih.gov |

Apoptotic Pathway Activation in Senescence

The mechanism by which this compound (R406) eliminates senescent cells is through the induction of apoptosis, or programmed cell death. nih.govaging-us.com Flow cytometry and caspase expression analysis have confirmed that R406 treatment leads to apoptotic cell death and associated morphological changes in senescent cells. aging-us.comresearchgate.net Specifically, this compound activates the caspase-9-mediated intrinsic apoptotic pathway. nih.govaging-us.com This is evidenced by the increased expression of cleaved (activated) forms of caspase-9 and caspase-7 in senescent HDFs following treatment with the compound. nih.gov

Interestingly, the apoptotic mechanism of this compound differs from that of other known senolytics like ABT263. nih.govnih.gov While many senolytics target the Bcl-2 family of anti-apoptotic proteins, this compound does not cause a significant change in their levels. nih.govaging-us.com Instead, its pro-apoptotic effect is linked to the generation of reactive oxygen species (ROS) and the disruption of key cell survival signaling pathways. nih.gov Treatment with R406 leads to a dose-dependent increase in ROS levels, which are notably higher in senescent cells compared to their non-senescent counterparts. nih.govaging-us.com

Furthermore, this compound inhibits the phosphorylation of focal adhesion kinase (FAK) and p38 mitogen-activated protein kinase (MAPK) specifically in senescent cells. nih.govnih.govaging-us.com These kinases are involved in cell survival signaling. nih.gov Research indicates that the simultaneous inactivation of both the FAK and p38 pathways is crucial for inducing apoptosis in senescent cells, suggesting that this compound's senolytic action is mediated by the dual inhibition of these survival-related kinases. nih.govaging-us.com

| Molecular Target/Pathway | Effect of this compound (R406) | Outcome | Reference |

|---|---|---|---|

| Caspase Cascade | Induces cleavage of caspase-9 and caspase-7. | Activation of the intrinsic apoptotic pathway. | nih.gov |

| Reactive Oxygen Species (ROS) | Induces ROS generation, with higher levels in senescent cells. | Contributes to apoptotic cell death. | nih.gov |

| Focal Adhesion Kinase (FAK) | Inhibits phosphorylation. | Disruption of a key cell survival signal. | nih.govnih.govaging-us.com |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibits phosphorylation. | Inactivation of a pro-survival pathway. | nih.govnih.govaging-us.com |

| Bcl-2 Protein Family | No significant change in protein levels. | Indicates a mechanism distinct from Bcl-2 inhibitor senolytics. | nih.gov |

Translational and Clinical Development of Tamatinib R406

Clinical Efficacy in Autoimmune and Inflammatory Conditions

Clinical trials have explored the efficacy of fostamatinib (B613848), leading to systemic exposure of its active metabolite R406, in several autoimmune and inflammatory disorders. The mechanism of action, inhibiting FcR-triggered, Syk-dependent cellular processes, is central to its therapeutic potential in these conditions. tandfonline.comresearchgate.netproquest.comresearchgate.netnih.gov

Chronic Immune Thrombocytopenia (ITP)

Fosthis compound, with this compound (R406) as its active moiety, has received approval for the treatment of chronic adult ITP in patients who have had an insufficient response to previous therapies. tandfonline.comwikipedia.orgresearchgate.netproquest.commhmedical.comresearchgate.nettandfonline.comnih.gov In ITP, this compound works by reducing antibody-mediated destruction of platelets, primarily by inhibiting FcR-triggered cytoskeletal rearrangements necessary for phagocytosis of antibody-coated platelets by macrophages. tandfonline.comresearchgate.netproquest.commhmedical.comresearchgate.netnih.gov

Rheumatoid Arthritis

This compound (R406) has been explored in the context of rheumatoid arthritis (RA), an autoimmune and inflammatory condition. tandfonline.comresearchgate.netproquest.comguidetopharmacology.org Preclinical studies in animal models of immune-mediated RA indicated that R406 or its prodrug R788 (fosthis compound) was effective in reducing inflammation and joint damage, demonstrating a favorable response that supported progression to human trials. wikipedia.org Preclinical studies also showed that R-406 or fosthis compound significantly reduced major inflammatory mediators such as TNFalpha, IL-1, IL-6, and IL-18 in RA models, leading to decreased inflammation and bone degradation. researchgate.net Human studies with R788 showed good oral bioavailability and biologic activity. wikipedia.org A Phase II clinical trial in RA patients who had not responded adequately to a biologic agent showed limited efficacy compared to placebo, although the drug was reported to be well tolerated. wikipedia.org However, in a subgroup of patients with a high inflammatory burden, as measured by C-reactive protein levels, a significantly higher proportion of those receiving fosthis compound achieved an ACR20 response (42%) compared to the placebo group (26%). wikipedia.org A Phase II clinical study of R406 in patients resistant to methotrexate (B535133) treatment indicated increased phosphorylation of Syk (pSyk) in the synovial tissue of RA patients compared to healthy individuals and patients with osteoarthritis. researchgate.net Phase II clinical trials evaluating R406 for RA did not report significant neutropenia among treated groups. researchgate.net

Autoimmune Hemolytic Anemia

The potential of fosthis compound to treat autoimmune hemolytic anemia (AIHA) has been investigated. tandfonline.comwikipedia.orgresearchgate.netproquest.commhmedical.comnih.govalzdiscovery.org Preclinical studies in disease models of warm antibody AIHA showed that fosthis compound treatment prevented the development of hemolytic anemia. tandfonline.comresearchgate.netproquest.com Fosthis compound has been considered to be efficacious for the treatment of warm antibody autoimmune hemolytic anemia. nih.gov Clinical exploration includes a Phase 2, multi-center, open-label, Simon two-stage study (NCT02612558) evaluating the safety and efficacy of fosthis compound disodium (B8443419) in patients with warm antibody AIHA. wikipedia.orgsemanticscholar.org In this study, the primary endpoint, defined as achieving a hemoglobin level greater than 10 g/dL with an increase of at least 2 g/dL from baseline by week 24 without requiring rescue therapy or red blood cell transfusion, was met by 11 out of 24 evaluable patients (46%), with an additional patient experiencing a late response. semanticscholar.org These results have been described as encouraging in the treatment of warm autoimmune hemolytic anemia. semanticscholar.org

Immunoglobulin A Nephropathy

Fosthis compound has also been studied clinically in patients with nephropathy, specifically Immunoglobulin A Nephropathy (IgAN). tandfonline.comresearchgate.netproquest.comnih.govalzdiscovery.org A pilot study, known as the SIGN clinical trial, represented the first clinical trial of fosthis compound for kidney disease and demonstrated that the drug could reduce proteinuria levels in individuals with advanced IgAN. kidneyresearchuk.org This international study, funded by Rigel Pharmaceuticals, enrolled 76 patients with IgAN, aged 18 to 70, across five countries. kidneyresearchuk.org Participants, who had persistent and significant proteinuria despite receiving standard medication, were randomized to receive different doses of fosthis compound or a placebo twice daily for 24 weeks. kidneyresearchuk.org A promising response to the higher dose of fosthis compound was observed in the subgroup of patients who presented with the most severe proteinuria at the beginning of the trial. kidneyresearchuk.org The study indicated that fosthis compound is safe for kidney patients and suitable for further investigation, with the results supporting the development of a larger clinical trial. kidneyresearchuk.org

Clinical Exploration in Hematological Malignancies

This compound (R406), as an inhibitor of Syk which is involved in B-cell receptor signaling, has been explored for its potential therapeutic application in hematological malignancies, particularly those of B-cell origin. tandfonline.comresearchgate.netproquest.comalzdiscovery.org Preclinical studies in models of hematological malignancies, including B-cell lymphomas and chronic lymphocytic leukemia, suggested that R406 could inhibit or delay the progression of these diseases. tandfonline.comresearchgate.netproquest.com Syk plays a critical role in the amplification of B cell receptor (BCR) signaling, making it a relevant therapeutic target in B cell malignancies. alzdiscovery.org

Other Investigational Hematological Malignanciessoton.ac.ukresearchgate.net

This compound (R406) has been investigated in preclinical models and clinical trials for various hematological malignancies where aberrant SYK signaling contributes to disease progression tandfonline.comtandfonline.comsemanticscholar.orgmdpi.com. Studies have shown that R406 can inhibit or delay the onset of disease progression in models of hematological malignancies, including B-cell lymphomas and chronic lymphocytic leukemia tandfonline.comtandfonline.com.

Research in Waldenström Macroglobulinemia (WM), a type of B-cell lymphoma, has shown that this compound, along with other SYK inhibitors like entospletinib, can block the phosphorylation of SYK, STAT3, and Akt in MYD88 L265P mutated WM cells researchgate.netmdpi.com. Fosthis compound has been shown to reduce the viability of WM cell lines by inducing cell cycle arrest and apoptosis and significantly reducing phospho-Ser473 Akt levels mdpi.com.

Furthermore, studies have explored the potential for combining SYK inhibitors with other targeted therapies in hematological malignancies. For instance, the combination of ibrutinib, a BTK inhibitor, with SYK inhibitors like this compound has shown synergistic lethality in MYD88-mutated lymphoma cells in in vitro studies nih.goviwmf.com. This suggests a potential therapeutic strategy targeting multiple pro-survival pathways in these malignancies nih.goviwmf.com.

Emerging Clinical Indications in Solid Tumors

Beyond hematological malignancies, the role of SYK signaling and the potential therapeutic application of its inhibitors like this compound are being explored in various solid tumors.

Ovarian Cancertandfonline.com

This compound has been identified as a potential candidate for the treatment of ovarian cancer mhmedical.com. Preclinical research has investigated the effects of SYK inhibition on ovarian cancer cells, particularly in the context of drug resistance. A study observed higher levels of SYK in recurrent post-chemotherapy ovarian cancers compared to primary tumors nih.gov. Inhibition of SYK was found to stabilize microtubules and enhance the activity of paclitaxel (B517696) in cellular models of taxane-resistant ovarian cancers nih.gov.

However, further investigation revealed that the chemo-sensitizing effect of R406 in taxane-resistant cells was not associated with SYK inhibition but rather resulted from the modulation of the ABCB1/P-glycoprotein (P-gp) drug transporter, a mechanism of multidrug resistance nih.gov. This indicates a potential role for this compound in overcoming P-gp-mediated resistance in ovarian cancer, independent of its primary SYK inhibitory activity nih.gov. Clinical trials involving fosthis compound have included studies in patients with ovarian cancer drugbank.comwikipedia.org.

Hepatocellular Carcinoma (Bioinformatics-Identified Candidate)iwmf.comnih.gov

Bioinformatics approaches have been employed to identify potential therapeutic targets and associated drugs for hepatocellular carcinoma (HCC) frontiersin.orgresearchgate.netmdpi.comnih.gov. One such analysis, focusing on identifying a gene signature and associated drugs for Hepatitis B virus-related HCC, identified CDK1 as a gene matched with fosthis compound researchgate.net. This suggests a potential link between the molecular pathways in HCC and the mechanism of action of fosthis compound/tamatinib.

While the direct clinical investigation of this compound specifically for hepatocellular carcinoma is less extensively documented in the provided sources compared to other indications, the identification through bioinformatics highlights a potential area for future research and translational development researchgate.net. Bioinformatics studies in HCC aim to identify differentially expressed genes and potential therapeutic targets based on integrated analyses of gene expression datasets frontiersin.orgmdpi.comnih.gov. These studies contribute to the understanding of HCC pathogenesis and can nominate existing drugs, like fosthis compound/tamatinib, for further investigation in this context frontiersin.orgresearchgate.netmdpi.comnih.gov.

Mechanisms of Therapeutic Resistance to Tamatinib R406

Intrinsic and Acquired Resistance Phenotypes

Resistance to Tamatinib manifests as either an intrinsic lack of response or the acquired development of resistance during therapy. Intrinsic resistance implies that the cellular mechanisms allowing survival despite Syk inhibition are present before exposure to this compound. Acquired resistance, on the other hand, involves the selection and expansion of resistant cell clones or the induction of compensatory pathways in response to prolonged drug exposure mdpi.com. Research in specific cancer cell lines has demonstrated these distinct resistance profiles, with some lines exhibiting inherent resistance and others developing it over time under this compound pressure researchgate.netnih.gov.

On-Target Resistance Mechanisms

On-target resistance mechanisms involve alterations that directly impact the binding and activity of this compound at its primary molecular target, Syk.

Secondary Mutations in Target Kinase Domains

Mutations within the kinase domain of Syk can lead to structural changes that impair the binding affinity of this compound or modify the enzyme's conformation in a manner that maintains or alters its catalytic activity while reducing sensitivity to the inhibitor. Although specific secondary mutations in Syk conferring resistance to this compound are not extensively detailed in the provided literature, the emergence of such mutations is a well-established mechanism of acquired resistance to ATP-competitive kinase inhibitors mdpi.com. These mutations can affect key amino acid residues within the ATP-binding pocket or other regions critical for inhibitor interaction.

Target Protein Overexpression or Gene Amplification

Increased cellular levels of the Syk protein, either through enhanced protein expression or amplification of the SYK gene, can contribute to this compound resistance mdpi.com. A higher abundance of the target protein can potentially titrate out the inhibitor, necessitating higher drug concentrations to achieve effective inhibition of Syk-dependent signaling. This mechanism of resistance has been observed with other targeted therapies and can play a role in the development of acquired resistance.

Off-Target (Syk-Independent) Resistance Mechanisms

Off-target resistance mechanisms involve the activation or upregulation of signaling pathways or cellular processes that can bypass the requirement for Syk activity, allowing cells to survive and proliferate despite effective Syk inhibition.

Activation of Alternative Signaling Pathways (e.g., PI3K/AKT, JAK/STAT, RAS/MAPK, MET, ErbB3)

Compensatory activation of alternative signaling pathways is a significant mechanism of resistance to this compound-mediated Syk inhibition. Several pathways can become hyperactive and provide survival and proliferation signals independent of Syk:

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is frequently implicated in mediating resistance to this compound. This pathway is a central regulator of cell survival, growth, and proliferation, and its activation can effectively bypass the need for Syk-dependent signals researchgate.netmdpi.comnih.govnih.gov. Studies in EBV+ B cell lymphomas have demonstrated that while this compound inhibits AKT activation in sensitive cells, resistant cells can maintain active PI3K/AKT signaling nih.gov. Research in glioma stem cells also highlighted the importance of the PI3K/Akt pathway in mediating the effects of R406, suggesting its role in both sensitive and resistant contexts nih.gov. The PI3K/AKT/mTOR pathway is commonly dysregulated in various cancers and is associated with resistance to multiple anti-cancer agents mdpi.comwikipedia.org.

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in cellular responses to cytokines, regulating proliferation and survival. Activation of the JAK/STAT pathway can provide alternative survival signals that circumvent Syk inhibition.

RAS/MAPK Pathway: The Rat sarcoma (RAS)/Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade controlling cell growth, differentiation, and survival. Hyperactivation of components within this pathway can drive cellular proliferation and survival even when Syk activity is suppressed. This compound has been shown to influence MAPK signaling in certain cell types nih.gov.

MET and ErbB3: Receptor tyrosine kinases such as MET and ErbB3 (HER3) can contribute to resistance by activating downstream signaling pathways, including PI3K/AKT and RAS/MAPK, independently of Syk. Upregulation or ligand-independent activation of these receptors can provide alternative survival cues.

Research indicates the intricate nature of this compensatory signaling. For example, in EBV+ B cell lymphomas, despite this compound inhibiting both AKT and Erk MAPK activation, resistance was linked to persistent PI3K/AKT signaling nih.gov.

Data on Alternative Pathway Activation in R406 Resistance:

| Alternative Pathway | Role in R406 Resistance | Relevant Cell Type(s) |

| PI3K/AKT | Provides essential survival and proliferation signals, capable of bypassing the requirement for Syk activity. researchgate.netnih.govnih.gov | EBV+ B cell lymphomas, Glioma stem cells |

| JAK/STAT | Can provide alternative proliferation and survival signals. | Implicated in various cancers, potential role in bypassing targeted inhibition. |

| RAS/MAPK | Regulates key cellular processes like growth and survival; can be activated independently of Syk. nih.gov | Mentioned in the context of Syk downstream signaling nih.gov. |

| MET | Receptor tyrosine kinase capable of activating downstream survival pathways. | Potential compensatory pathway. |

| ErbB3 | Receptor tyrosine kinase that can activate PI3K/AKT and RAS/MAPK pathways. | Potential compensatory pathway. |

Histological Transformation and Phenotypic Plasticity

In the context of cancer, resistance to targeted therapies can sometimes be associated with histological transformation or the acquisition of phenotypic plasticity. This involves changes in the cellular characteristics of the cancer, potentially leading to altered dependencies on signaling pathways. Such transformations can result in a less differentiated or more aggressive phenotype that is no longer as reliant on the targeted pathway for survival and growth. While specific instances of histological transformation linked to this compound resistance were not detailed in the provided search results, it is a recognized mechanism contributing to acquired resistance in response to targeted therapies in various cancer types.

Pharmacodynamic and Pharmacokinetic Research of Tamatinib R406

In Vivo Pharmacodynamic Markers and Cellular Responses

Tamatinib (R406) exerts its pharmacodynamic effects through the inhibition of SYK, impacting immune cell function. In vitro studies have shown that R406 inhibits SYK-mediated signaling triggered by IgE and IgG in Fc receptor signaling. tandfonline.com This includes the inhibition of degranulation, cytokine production, and FcR-mediated antigen internalization in mast cells. tandfonline.com R406 also inhibits TNF-α production induced by FcγR-cross-linking in macrophages, anti-IgG-induced oxidative burst in TNFα-primed neutrophils, and FCγR-dependent arachidonic acid release in dendritic cells in response to immune complexes. tandfonline.com Inhibition of SYK by R406 has been shown to block downstream phosphorylation events in the SYK pathway, such as PLCγ1, Akt/PKB, Erk, p38, and JNK. tandfonline.com

In vivo studies using animal models have demonstrated that R406 can reduce immune complex-mediated inflammation. ncats.io For instance, oral administration of R406 to mice reduced inflammation in models of reverse-passive Arthus reaction and antibody-induced arthritis. ncats.io While one study in mice immunized with immune complexes did not show a reduction in specific CD4+ T cell proliferation with fosthis compound (B613848), in vitro observations indicated that R406 reduces the area and duration of cellular interactions between immune complex-activated dendritic cells and specific CD4+ T cells. oup.com This led to diminished proliferation of antigen-specific CD4+ T cells and reduced expression of co-stimulatory molecules like ICOS and PD-1, along with abrogated production of inflammatory cytokines such as IFN-γ and IL-17. oup.com

Pharmacokinetic Characterization of this compound (R406)

The pharmacokinetic profile of this compound (R406) has been characterized in healthy subjects and patient populations. tandfonline.comtandfonline.com

Prodrug Metabolism and Bioactivation (Fosthis compound to this compound)

Fosthis compound (R788) is designed as an orally administered prodrug that undergoes rapid and extensive conversion to its active metabolite, this compound (R406). tandfonline.comtandfonline.comresearchgate.netguidetopharmacology.orgresearchgate.net This bioactivation primarily occurs in the gut, mediated by alkaline phosphatases at the apical brush-border membranes of intestinal enterocytes. tandfonline.comtandfonline.comguidetopharmacology.org In vitro studies have confirmed that fosthis compound is rapidly hydrolyzed to R406 by human intestinal microsomes. researchgate.netresearchgate.netresearchgate.netresearchgate.net After oral administration of fosthis compound, R406 is the major drug-related compound detected in plasma, with very low concentrations of the prodrug itself observed. researchgate.netresearchgate.netnih.gov

Absorption and Systemic Exposure

Following oral administration of fosthis compound, R406 is rapidly absorbed. tandfonline.comtandfonline.comresearchgate.net Peak plasma concentrations of R406 are typically achieved within 1 to 2 hours, with a median time to reach maximum concentration (tmax) of 1.5 hours in healthy volunteers. tandfonline.comtandfonline.com Absorption appeared slightly delayed in patients with renal insufficiency/failure, with a tmax ranging from 2.3 to 3.0 hours. tandfonline.comtandfonline.com

Systemic exposure to R406, as measured by peak concentration (Cmax) and area under the concentration-time curve (AUC), has been observed to increase with dose. tandfonline.comtandfonline.comresearchgate.net In healthy volunteers, dose-proportional increases in Cmax and AUC0–∞ were observed at doses up to 400 mg. tandfonline.comtandfonline.com However, some studies indicated that the linearity of R406 systemic exposure was observed only in the range of 80–250 mg of fosthis compound dosage, with exposure essentially unchanged from 400 mg to 600 mg doses, suggesting potential saturation of R406 absorption into the systemic circulation at higher doses. nih.gov

R406 is highly bound to plasma proteins, with approximately 98.3% bound in human plasma. tandfonline.comtandfonline.com It distributes reversibly into blood cells. tandfonline.comtandfonline.com The apparent volume of distribution (VZ/F) following single-dose administration ranged between 306 ± 95 and 557 ± 166 L, and at steady-state, it was 256 ± 92 L. tandfonline.comtandfonline.com

Summary of R406 Absorption and Exposure in Healthy Volunteers:

| Parameter | Value Range (Healthy Volunteers) |

| Tmax | 1-2 hours (median 1.5 hours) |

| Protein Binding | ~98.3% |

| Vz/F (single dose) | 306 - 557 L |

| Vz/F (steady-state) | 256 L |

*Data compiled from search results tandfonline.comtandfonline.com.

Metabolic Pathways and Drug-Drug Interaction Implications

This compound (R406) undergoes extensive metabolism. tandfonline.comtandfonline.com The primary metabolic pathways involve oxidation mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, and glucuronidation primarily by UDP glucuronosyltransferase (UGT)1A9. tandfonline.comresearchgate.netnih.govnih.gov

In vitro studies have confirmed that R406 is metabolized by CYP3A4 via O-demethylation. researchgate.net The para-O-demethylated metabolite of R406 (R529) has been identified. researchgate.netnih.gov Further metabolism of R529 by anaerobic gut bacteria can lead to the formation of a 3,5-benzene diol metabolite, which is a major fecal metabolite observed in humans. nih.gov Plasma metabolites of R406 have been identified as a sulfate (B86663) conjugate and glucuronide conjugate of R529, as well as a direct N-glucuronide conjugate of R406. nih.gov These metabolites are generally present at low levels in plasma compared to R406. tandfonline.comnih.gov

The involvement of CYP3A4 and UGT1A9 in the metabolism of R406 suggests the potential for drug-drug interactions with inhibitors or inducers of these enzymes. nih.govnih.gov Additionally, R406 is a substrate of P-glycoprotein (P-gp). nih.gov Both fosthis compound and R406 have been shown to inhibit breast cancer resistance protein (BCRP). researchgate.netnih.gov These transporter interactions should be considered, particularly with co-administered drugs that are substrates of these transporters, such as statins. researchgate.netnih.govnih.gov

Elimination Profile

Elimination of R406 occurs through both renal and fecal pathways, with fecal excretion being the major route. tandfonline.comtandfonline.comnih.govnih.gov In a human mass balance study, approximately 80% of the administered radioactivity was recovered in feces within 96 hours, while about 19.3% was recovered in urine within 72 hours. nih.govnih.gov

In feces, the main components are R406 and the 3,5-benzene diol metabolite of R406. tandfonline.comtandfonline.comnih.gov In urine, the primary metabolite is the lactam N-glucuronide of R406. tandfonline.comtandfonline.comnih.gov

R406 undergoes slow bi-phasic elimination. tandfonline.comtandfonline.com The terminal half-life (t1/2) of R406 in healthy subjects typically ranges between 12 and 21 hours. tandfonline.comtandfonline.comresearchgate.net In patients with renal disease, the terminal half-life was observed to be slightly longer, ranging between 20 and 24 hours. tandfonline.comtandfonline.com Hepatic clearance is considered a major clearance pathway for R406. nih.gov

Summary of R406 Elimination:

| Parameter | Value |

| Primary Excretion Route | Feces (~80% of dose) |

| Secondary Excretion Route | Urine (~20% of dose) |

| Major Fecal Components | R406, 3,5-benzene diol R406 |

| Major Urinary Component | N-glucuronide R406 |

| Terminal Half-life (Healthy) | 12-21 hours |

| Terminal Half-life (Renal Impairment) | 20-24 hours |

*Data compiled from search results tandfonline.comtandfonline.comnih.govnih.gov.

Combination Therapy Strategies and Synergistic Interactions with Tamatinib R406

Rationale for Multi-Targeted Therapeutic Approaches

The rationale behind employing multi-targeted therapeutic strategies that include Tamatinib is rooted in the intricate pathophysiology of various diseases, particularly malignancies and autoimmune conditions. These diseases often involve the dysregulation of multiple interconnected signaling pathways that collectively drive disease progression and persistence. This compound exerts its primary effect by inhibiting SYK, a key enzyme involved in numerous signaling cascades, including those activated downstream of immune cell receptors and growth factor receptors wikipedia.org. While targeting SYK alone can modulate critical cellular processes, single-agent therapies may encounter limitations due to the activation of compensatory signaling routes or the development of resistance mechanisms. Combining this compound with agents that act on distinct pathways or molecular targets offers a potential strategy to overcome these challenges, enhance therapeutic efficacy, minimize the emergence of resistance, and potentially enable the use of lower doses of each agent, thereby reducing off-target effects.

Preclinical and Clinical Combinatorial Regimens

Both preclinical investigations and clinical studies have explored the potential benefits of combining this compound (R406) with other therapeutic agents to achieve augmented anti-disease outcomes. These combinatorial approaches aim to exploit synergistic interactions by concurrently inhibiting multiple critical nodes within aberrant signaling networks or by combining agents with different cytotoxic or immunomodulatory mechanisms.

Combinations with Other Kinase Inhibitors (e.g., Dasatinib, Midostaurin)

Combining this compound with other kinase inhibitors has been investigated as a means to broaden the range of targeted kinases and improve efficacy in diseases driven by kinase activity.

Combinations with Dasatinib: Dasatinib is a multi-targeted tyrosine kinase inhibitor known to inhibit BCR/Abl, Src, c-Kit, and other kinases wikipedia.org. While specific detailed research findings regarding the combination of this compound and Dasatinib were not extensively found in the provided search results, the theoretical basis for such a combination would likely involve simultaneously targeting overlapping or complementary signaling pathways regulated by both SYK and the kinases inhibited by Dasatinib. This approach could be relevant in the treatment of hematological malignancies or solid tumors where these pathways are concurrently active.

Combinations with Midostaurin (B1676583): Midostaurin is a multi-targeted kinase inhibitor with activity against FLT3, PKC, KIT, and PDGFR wikipedia.orgresearchgate.netnih.gov. Preclinical studies have shown midostaurin's activity against oncogenic FLT3 wikipedia.org. Clinical trials have evaluated midostaurin in combination with conventional induction and consolidation therapies for FLT3-mutated AML, demonstrating improved survival outcomes wikipedia.org. Given that this compound inhibits SYK and Midostaurin targets FLT3 (among others), a combination could be particularly relevant in hematological cancers like AML, where both SYK and FLT3 signaling contribute to disease pathogenesis. Although direct preclinical or clinical data on the this compound-Midostaurin combination were not detailed in the provided results, the known targets of these agents suggest a potential for synergistic interactions in specific disease contexts.

Combinations with Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Bortezomib, Rituximab, Dexamethasone)

Combinations of this compound with conventional chemotherapeutic agents have been explored to capitalize on different mechanisms of action, such as inhibiting signaling pathways that support cancer cell survival or enhancing sensitivity to chemotherapy.

Combinations with Paclitaxel: Paclitaxel is a widely used chemotherapy drug that disrupts cell division by stabilizing microtubules wikipedia.org. A Phase 1 clinical trial is currently underway to assess the safety of combining fosthis compound (B613848) (the prodrug of this compound) with paclitaxel in patients with ovarian cancer wikipedia.org. While specific results from this trial were not available, the rationale for this combination could involve SYK inhibition influencing signaling pathways that contribute to paclitaxel resistance or augmenting paclitaxel-induced programmed cell death.

Combinations with Bortezomib: Bortezomib is a proteasome inhibitor utilized in the treatment of multiple myeloma and mantle cell lymphoma wikipedia.org. Its mechanism involves inhibiting the proteasome, which disrupts cellular homeostasis and leads to cell cycle arrest and apoptosis mims.com. Although direct research on the combination of this compound and Bortezomib was not found, combining a SYK inhibitor with a proteasome inhibitor could potentially target distinct vulnerabilities in cancer cells, particularly in hematological malignancies where both pathways may be active.

Combinations with Rituximab: Rituximab is a chimeric monoclonal antibody that targets the CD20 protein found on B cells and is used to treat certain lymphomas and leukemias idrblab.cn. SYK plays a critical role in B cell receptor signaling wikipedia.org. Combining this compound with Rituximab could potentially enhance the elimination of malignant B cells by concurrently blocking SYK-mediated survival signals and utilizing antibody-dependent cellular cytotoxicity or other immune-mediated mechanisms. While a combination of Bevacizumab and Rituximab is mentioned in the search results, specific data on the combination of this compound and Rituximab were not provided idrblab.cnresearchgate.netwindows.net.

Combinations with Dexamethasone: Dexamethasone is a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive effects researchgate.netfishersci.nonih.gov. It is used in the management of various conditions, including certain cancers researchgate.net. While Dexamethasone is mentioned in combination with Bortezomib mims.com, specific research detailing the combination of this compound and Dexamethasone was not found in the provided results. The rationale for such a combination could involve integrating SYK inhibition with the broader immunosuppressive or anti-inflammatory properties of dexamethasone, potentially in the treatment of autoimmune diseases or hematological malignancies.

Combination with Pathway Modulators (e.g., PDE4B Inhibitors, SHP099)

Combining this compound with inhibitors that target other specific signaling pathways represents a more focused approach to disrupting disease-promoting networks.

Combinations with PDE4B Inhibitors: Phosphodiesterase 4 (PDE4) inhibitors, such as piclamilast, exert their effects by increasing intracellular levels of cyclic AMP, which can lead to anti-inflammatory and immunomodulatory outcomes wikipedia.org. PDE4B is one of the isoforms of PDE4 idrblab.net. While direct research on the combination of this compound and specific PDE4B inhibitors was not detailed, combining a SYK inhibitor with a PDE4 inhibitor could potentially be explored in inflammatory or autoimmune conditions where both SYK and PDE4 signaling contribute to the pathological process.

Combinations with SHP099: SHP099 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11) nih.govbjmu.edu.cn. SHP2 is involved in various signaling pathways, including those downstream of receptor tyrosine kinases, and plays a role in cell proliferation and survival bjmu.edu.cn. Combining this compound (SYK inhibitor) with SHP099 (SHP2 inhibitor) could target interconnected signaling nodes, potentially enhancing anti-tumor effects in cancers where both SYK and SHP2 pathways are aberrantly active. Research indicates that allosteric inhibition of PTPN11 via SHP099 can suppress RTK-driven cancer cells by inhibiting the RAS-ERK pathway bjmu.edu.cn. While specific data on the this compound-SHP099 combination were not provided, the rationale lies in simultaneously inhibiting SYK-mediated signaling and SHP2-mediated pathways like RAS-ERK.

Biomarker Discovery and Translational Research for Tamatinib R406 Therapy

Identification of Prognostic and Predictive Biomarkers for Response

Identifying biomarkers that can predict which patients are most likely to respond to a specific therapy is a critical aspect of precision medicine. Predictive biomarkers help tailor treatment strategies by indicating the probable benefit from a particular drug, while prognostic biomarkers provide information about the likely course of a disease regardless of the treatment received.

For Tamatinib, a selective Syk inhibitor, the identification of predictive biomarkers for treatment response is particularly relevant given the diverse roles of Syk in different cell types and signaling contexts. While comprehensive data specifically on prognostic and predictive biomarkers for this compound monotherapy response across various indications is limited in the available literature, research into Syk inhibition more broadly provides insights into potential avenues for biomarker discovery.

Syk is a central component of signaling downstream of various receptors, including Fc receptors and the B-cell receptor. Dysregulation of these pathways is implicated in several diseases where this compound has been investigated. Therefore, biomarkers reflecting the activation status or expression levels of Syk or its downstream effectors could potentially serve as predictive markers for response to Syk inhibition.

In the context of combination therapy, studies exploring the synergistic effects of R406 with other targeted agents have identified potential biomarkers. For instance, in drug-resistant ovarian cancer models, combining R406 with the EGFR inhibitor lapatinib (B449) demonstrated synergistic cytotoxic effects and led to a significant downregulation of Cell Division Cycle 6 (CDC6) expression. While this finding relates to a combination approach, it suggests that markers within the ERK1/2–MAPK–CDC6 axis, which was significantly blocked by the combination, could potentially be explored as predictive or pharmacodynamic biomarkers in specific treatment contexts involving Syk inhibition.

Further research is needed to systematically identify and validate specific prognostic and predictive biomarkers for this compound response across its investigated therapeutic areas. This could involve exploring genetic, proteomic, or other molecular markers within the Syk signaling pathway or related compensatory pathways that might influence treatment outcomes.

Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation

Pharmacodynamic (PD) biomarkers are essential tools in drug development and translational research to confirm target engagement, assess the biological activity of a drug, and monitor the modulation of downstream signaling pathways. For this compound, a Syk inhibitor, PD biomarkers are crucial for demonstrating that the drug is effectively inhibiting Syk activity in patients and understanding the extent of pathway modulation.

This compound (R406) directly binds to the ATP binding pocket of Syk and inhibits its kinase activity in an ATP-competitive manner uni.luresearchgate.netnih.gov. This inhibition leads to a block in the phosphorylation of key Syk substrates. Studies have shown that R406 inhibits the phosphorylation of Linker for Activation of T Cells (LAT) in mast cells and B-cell Linker Protein/SLP65 in B cells uni.luresearchgate.netnih.gov. These phosphorylated proteins are critical components of the signaling cascades initiated by Fc receptors and the BCR, respectively. Therefore, monitoring the phosphorylation status of LAT and SLP65, or other direct Syk substrates, can serve as a direct pharmacodynamic biomarker of Syk target engagement by this compound.

Beyond direct substrate phosphorylation, this compound's inhibition of Syk leads to the modulation of downstream signaling pathways. R406 has been shown to block Syk-dependent FcR-mediated activation in various immune cells, including monocytes/macrophages and neutrophils, and to inhibit BCR-mediated activation of B lymphocytes uni.luresearchgate.netnih.gov. Assays measuring the functional consequences of these pathway modulations, such as the inhibition of cellular activation markers, cytokine release (e.g., TNFα, IL-8, GM-CSF), or degranulation in relevant cell types, can serve as PD biomarkers reflecting the biological activity of this compound nih.gov.

In the context of combination therapy with lapatinib, R406 was observed to downregulate the expression of CDC6, a protein involved in cell cycle control and DNA initiation. This effect on CDC6, particularly the significant decrease seen with the combination treatment compared to single agents, highlights the potential for monitoring specific downstream effectors as PD biomarkers of pathway modulation in particular therapeutic strategies.

The selectivity profile of this compound compared to other Syk inhibitors is also relevant for understanding potential PD effects. R406 has been noted to be less selective than inhibitors like entospletinib, inhibiting a larger number of kinases in addition to Syk at certain concentrations. While Syk inhibition is the primary mechanism, potential off-target kinase inhibition could lead to additional pathway modulations, which might be monitored through broader phosphoproteomic or other pathway analysis techniques.

Kinase Inhibition Profile: R406 vs. Entospletinib

| Kinase | R406 Kd (nM) | Entospletinib Kd (nM) |

| Syk | 15 | 7.6 |

| Other Kinases with Kd < 100 nM | 79 | 1 |

Note: Data derived from a comparative study of kinase inhibitor selectivity.

Effect of R406 and Lapatinib Combination on CDC6 Expression in Ovarian Cancer Cells

| Treatment Group | Relative CDC6 Expression (Fold Change vs Control) |

| Control | 1 |

| R406 Alone | ~0.11 (9-fold decrease) |

| Lapatinib Alone | ~0.50 (2-fold decrease) |

| R406 + Lapatinib Combination | ~0.056 (18-fold decrease) |

Note: Data approximated from graphical representation in the source.

Advanced Research Methodologies and Future Directions in Tamatinib R406 Research

Computational and Artificial Intelligence-Driven Drug Discovery and Combination Prediction

Computational methods and Artificial Intelligence (AI) are increasingly being applied in drug discovery to identify potential therapeutic candidates and predict effective drug combinations. arxiv.orghelsinki.fi These approaches enable systematic in-silico screening of vast chemical spaces and the analysis of complex biological data to prioritize promising compounds and combinations for further experimental validation. helsinki.fi

While specific detailed studies on Tamatinib (R406) using advanced AI for de novo drug discovery were not extensively highlighted in the search results, computational studies have been employed to gain insights into its interactions and potential applications. For instance, computational studies, including molecular docking analyses, have been utilized to investigate the interaction of R406 with the catalytic site of Syk protein, particularly in the context of exploring its potential against Plasmodium falciparum malaria. mdpi.comnih.gov These studies assess ligand-protein interactions and predict binding affinities, contributing to the understanding of the mechanism of Syk inhibitors in this context. mdpi.com